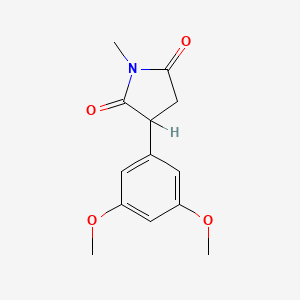![molecular formula C10H12O B14465988 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 73830-85-0](/img/structure/B14465988.png)
1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbicyclo[322]nona-3,6-dien-2-one is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between tropone and ethylene . This reaction is stereoselective, producing endo-cis adducts . Another method involves the high-pressure cycloaddition of tropones with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene . This method improves the yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of high-pressure cycloaddition techniques can also be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can react with several dienes to form endo-cis adducts.
Pinacol-Type Rearrangement: This reaction involves the transformation of 1-methoxybicyclo[3.2.2]nona-3,6-dien-2-ols to bicyclo[3.2.2]nona-6,8-dien-2-ones using p-toluenesulfonic acid in boiling benzene.
Common Reagents and Conditions:
Diels-Alder Reactions: Tropone and ethylene are commonly used reagents.
Pinacol-Type Rearrangement: p-Toluenesulfonic acid and benzene are used as reagents and solvents, respectively.
Major Products Formed:
Diels-Alder Reactions: Endo-cis adducts are the major products.
Pinacol-Type Rearrangement: Bicyclo[3.2.2]nona-6,8-dien-2-ones are the major products.
Applications De Recherche Scientifique
1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: The compound’s unique structure makes it a candidate for drug development.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, the compound acts as a dienophile, reacting with dienes to form cycloaddition products .
Comparaison Avec Des Composés Similaires
4-Methylbicyclo[3.2.2]nona-3,6-dien-2-one: This compound has a similar bicyclic structure but differs in the position of the methyl group.
1-Methoxybicyclo[3.2.2]nona-3,6-dien-2-one: This compound has a methoxy group instead of a methyl group.
Uniqueness: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
Numéro CAS |
73830-85-0 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-methylbicyclo[3.2.2]nona-3,6-dien-2-one |
InChI |
InChI=1S/C10H12O/c1-10-6-4-8(5-7-10)2-3-9(10)11/h2-4,6,8H,5,7H2,1H3 |
Clé InChI |
QFHMAMBKJRPNOG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C=CC1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
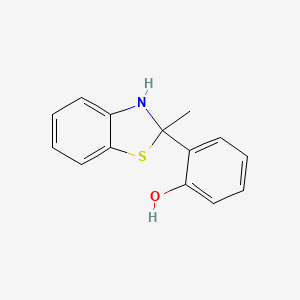
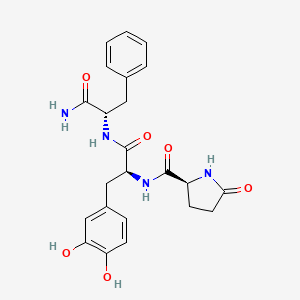
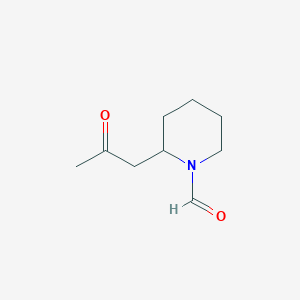
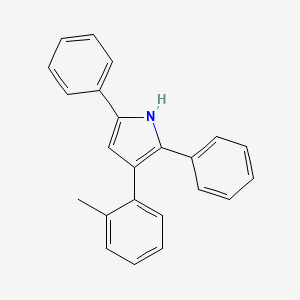
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
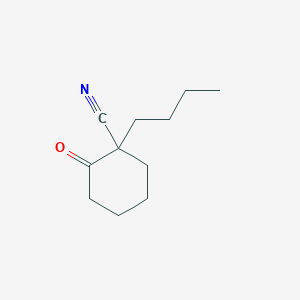
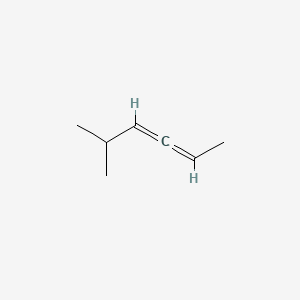
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
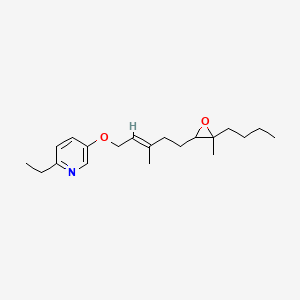
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

